![molecular formula C6H4IN3 B1318676 6-Iodo-[1,2,4]triazolo[1,5-a]pyridine CAS No. 614750-84-4](/img/structure/B1318676.png)

6-Iodo-[1,2,4]triazolo[1,5-a]pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

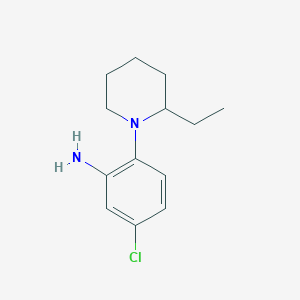

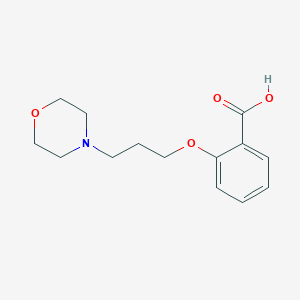

“6-Iodo-[1,2,4]triazolo[1,5-a]pyridine” is a chemical compound with the molecular formula C6H4IN3 . It is used as a pharmaceutical intermediate .

Molecular Structure Analysis

The molecular structure of “6-Iodo-[1,2,4]triazolo[1,5-a]pyridine” consists of a pyridine ring fused with a 1,2,4-triazole ring at the 1,5-positions . The iodine atom is attached at the 6-position of the fused ring system .Physical And Chemical Properties Analysis

“6-Iodo-[1,2,4]triazolo[1,5-a]pyridine” is a solid at room temperature . It has a molecular weight of 245.02 , and its density is 2.2±0.1 g/cm3 .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Properties

- Metal-Free Synthesis : 6-Iodo-[1,2,4]triazolo[1,5-a]pyridine derivatives can be synthesized through a metal-free process, utilizing phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation. This method allows the convenient construction of the 1,2,4-triazolo[1,5-a]pyridine skeleton with high reaction yields and short reaction times (Zheng et al., 2014).

- Synthesis with X-ray Structure Analysis : The synthesis of triazolopyridines, including 6-Iodo variants, has been achieved using chlorinated agents like NCS under mild conditions. These compounds have been characterized using various techniques including X-ray diffraction, providing detailed structural information (El-Kurdi et al., 2021).

Biological and Pharmaceutical Potential

- Biological Activities : Derivatives of 1,2,4-triazolo[1,5-a]pyridine, including the 6-Iodo variant, exhibit a range of biological activities. These activities include antimicrobial, antiviral, anticonvulsant, antifungal, anticancer, and antiallergic effects. Such derivatives are also being explored for their potential in treating neurological and psychiatric disorders associated with glutamate dysfunction (Gandikota et al., 2017).

- Antioxidant Activity : Research indicates that certain 6-Iodo-[1,2,4]triazolo[1,5-a]pyridine derivatives possess notable antioxidant properties. These compounds have shown effectiveness in inhibiting the oxidation of adrenaline under oxidative stress conditions, suggesting their potential as antioxidant agents (Smolsky et al., 2022).

Chemical Properties and Reactions

- General Synthesis Methods : Various methods for synthesizing [1,2,4]triazolo[1,5-a]pyridines have been developed, allowing for the preparation of these compounds with different substituents and under mild reaction conditions. These methods contribute to a broader understanding of the chemical properties of such compounds (Huntsman & Balsells, 2005).

- One-Pot Synthesis Procedure : A simple one-pot procedure for synthesizing 1,2,4-Triazolo[1,5-a]pyridines has been reported, utilizing pseudo five-component reactions catalyzed by molecular iodine. This method emphasizes the versatility and efficiency of synthesis approaches for these compounds (Alizadeh et al., 2013).

Safety And Hazards

“6-Iodo-[1,2,4]triazolo[1,5-a]pyridine” is classified under the GHS07 hazard class . It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Eigenschaften

IUPAC Name |

6-iodo-[1,2,4]triazolo[1,5-a]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4IN3/c7-5-1-2-6-8-4-9-10(6)3-5/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDWWPXNAXCMGFV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=NN2C=C1I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4IN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60590290 |

Source

|

| Record name | 6-Iodo[1,2,4]triazolo[1,5-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Iodo-[1,2,4]triazolo[1,5-a]pyridine | |

CAS RN |

614750-84-4 |

Source

|

| Record name | 6-Iodo[1,2,4]triazolo[1,5-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.